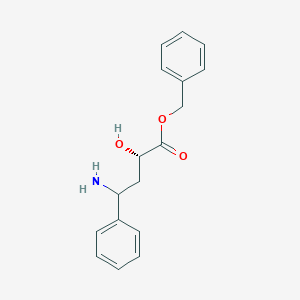![molecular formula C32H40FeP2-6 B14112016 Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron](/img/structure/B14112016.png)
Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the diphenylphosphino group. This is usually achieved through a lithiation reaction followed by the addition of diphenylphosphine chloride.
Formation of the Chiral Center: The chiral center is introduced by reacting the functionalized ferrocene with a chiral auxiliary or chiral reagent. This step is crucial for ensuring the enantioselectivity of the final product.
Introduction of the Di-tert-butylphosphine Group: The final step involves the introduction of the di-tert-butylphosphine group through a substitution reaction. This is typically done using a suitable phosphine reagent under controlled conditions.
Industrial Production Methods
Industrial production of (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine follows similar synthetic routes but on a larger scale. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and minimize impurities. This often involves the use of high-throughput screening techniques and advanced purification methods.
化学反応の分析
Types of Reactions
(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced back to the phosphine form from the oxide.
Substitution: The phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the phosphine oxide, while substitution reactions can yield a variety of alkylated or acylated phosphine derivatives.
科学的研究の応用
(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine has a wide range of applications in scientific research:
Chemistry: It is widely used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: The compound has been explored for its potential in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its ability to induce high enantioselectivity makes it valuable in the synthesis of enantiomerically pure drugs.
Industry: The compound is used in the production of fine chemicals and specialty materials, where high enantioselectivity is required.
作用機序
The mechanism by which (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine exerts its effects involves the formation of a chiral environment around the metal center in catalytic reactions. This chiral environment induces enantioselectivity by favoring the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand but lacks the chiral properties of (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine.
Di-tert-butylphosphine: Another phosphine ligand but does not have the ferrocenyl group, which is crucial for the unique properties of the target compound.
Ferrocenylphosphine: Similar in structure but may not have the same level of enantioselectivity.
Uniqueness
(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine is unique due to its combination of a ferrocenyl group and chiral phosphine ligands, which together provide high enantioselectivity and versatility in various catalytic reactions.
特性
分子式 |
C32H40FeP2-6 |
|---|---|
分子量 |
542.5 g/mol |
IUPAC名 |
cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/q-1;-5; |
InChIキー |
RGCPUAGGKBHGBE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111942.png)
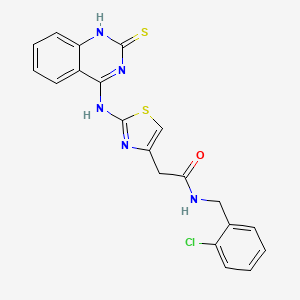
![3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14111955.png)
![3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14111963.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14111971.png)
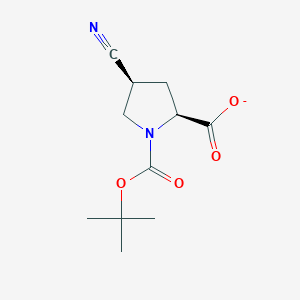
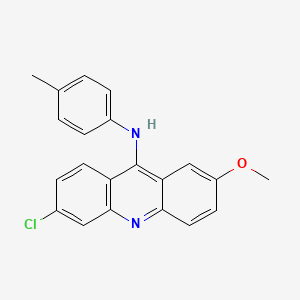
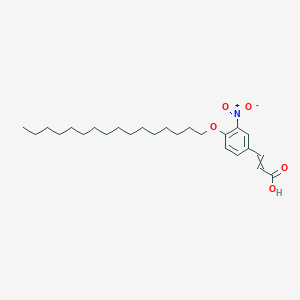
![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111997.png)


![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112013.png)
![(7aR)-3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B14112017.png)
